molecular formula C11H18O3 B605314 Alkyne-ethyl-PEG1-Boc CAS No. 2100306-55-4

Alkyne-ethyl-PEG1-Boc

Cat. No.: B605314
CAS No.: 2100306-55-4
M. Wt: 198.26 g/mol
InChI Key: NXVOMDPNTSWTMT-UHFFFAOYSA-N
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Description

Alkyne-ethyl-PEG1-t-Butyl ester (CAS: 2100306-55-4) is a polyethylene glycol (PEG) derivative featuring two key functional groups:

  • Terminal alkyne: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation .
  • t-Butyl-protected carboxyl group: Stable under basic conditions but readily deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to yield a reactive carboxylic acid for further modifications .

Properties

IUPAC Name

tert-butyl 3-but-3-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOMDPNTSWTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186925
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-55-4
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne-ethyl-PEG1-t-Butyl ester can be synthesized through a series of chemical reactions involving the introduction of an alkyne group and the protection of the carboxyl group with a t-butyl group. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of Alkyne-ethyl-PEG1-t-Butyl ester involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Alkyne-ethyl-PEG1-t-Butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Alkyne-ethyl-PEG1-t-Butyl ester is utilized in the formulation of drug delivery systems, particularly for poorly soluble drugs. The PEG (polyethylene glycol) component enhances aqueous solubility, improving bioavailability and therapeutic efficacy.

Case Study:
A study demonstrated the use of PEG-based linkers to improve the solubility of anticancer drugs. The incorporation of Alkyne-ethyl-PEG1-t-Butyl ester into drug formulations resulted in enhanced solubility and sustained release profiles .

Bioconjugation

This compound serves as a linker in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules such as proteins or antibodies.

Case Study:
In a recent study, researchers employed Alkyne-ethyl-PEG1-t-Butyl ester to conjugate therapeutic agents to antibodies targeting cancer cells. The resulting conjugates exhibited improved targeting and reduced off-target effects compared to unconjugated agents .

Surface Modification

The compound is also used for surface modification of nanoparticles and other materials, enhancing their stability and functionality.

Application Example:
Nanoparticles modified with Alkyne-ethyl-PEG1-t-Butyl ester showed increased stability in biological environments and improved interaction with cellular membranes, facilitating better delivery of therapeutic agents .

Mechanism of Action

The primary mechanism of action for Alkyne-ethyl-PEG1-t-Butyl ester involves its participation in click chemistry reactions. The alkyne group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for various applications . The PEG spacer enhances solubility and biocompatibility, while the t-butyl protecting group ensures selective reactions by protecting the carboxyl group until deprotection is desired .

Comparison with Similar Compounds

Structural and Physical Properties

  • Molecular formula : C₁₁H₁₈O₃
  • Molecular weight : 198.3 g/mol .
  • Purity : ≥95% (reagent grade) .
  • Solubility : Hydrophilic PEG spacer enhances aqueous solubility, though shorter PEG1 chain limits solubility compared to longer PEG analogs .

Functional Group Diversity

Table 1: Key Functional Groups and Reactivity
Compound Functional Groups Reactivity/Applications References
Alkyne-ethyl-PEG1-t-Butyl ester Alkyne, t-butyl ester CuAAC; acid-deprotectable carboxyl
Alkyne-PEG4-NHS ester Alkyne, NHS ester CuAAC; amine conjugation (e.g., proteins)
Alkyne-PEG1-SS-PEG1-Alkyne Alkyne, disulfide bridge CuAAC; redox-sensitive drug delivery
Alkyne-ethyl-PEG1-Boc Alkyne, Boc-protected amine CuAAC; acid-deprotectable amine (TFA)
Biotin-PEG4-alkyne Alkyne, biotin CuAAC; streptavidin affinity tagging
Alkyne-PEG-maleimide Alkyne, maleimide CuAAC; thiol conjugation (e.g., cysteine)
Key Insights:
  • NHS esters (e.g., Alkyne-PEG4-NHS ester) enable direct amine coupling without deprotection, unlike the t-butyl ester requiring acid treatment .
  • Disulfide bridges (e.g., Alkyne-PEG1-SS-PEG1-Alkyne) introduce redox sensitivity for targeted drug release in reducing environments (e.g., tumor cells) .
  • Boc protection (e.g., this compound) offers orthogonal deprotection (strong acids like TFA) compared to t-butyl esters (mild acids) .

Molecular Weight and Solubility

Table 2: Structural and Solubility Comparison
Compound PEG Length Molecular Weight (g/mol) Solubility Profile References
Alkyne-ethyl-PEG1-t-Butyl ester PEG1 198.3 Moderate (short PEG chain)
Alkyne-PEG4-NHS ester PEG4 ~500–600 High (longer PEG chain)
Alkyne-PEG1-SS-PEG1-Alkyne PEG1 × 2 ~230.35 Moderate (disulfide reduces hydrophilicity)
Biotin-PEG4-alkyne PEG4 ~600–700 High (biotin enhances aqueous stability)
Key Insights:
  • Longer PEG chains (e.g., PEG4) improve aqueous solubility and steric flexibility for biomolecular interactions .
  • Biotinylation (e.g., Biotin-PEG4-alkyne) enhances binding to streptavidin, critical for affinity-based assays .
Table 3: Stability and Handling
Compound Stability Considerations Storage Conditions References
Alkyne-ethyl-PEG1-t-Butyl ester Stable under basic conditions -20°C
Alkyne-PEG4-NHS ester Hydrolysis-prone in aqueous buffers -20°C (desiccated)
Alkyne-PEG1-SS-PEG1-Alkyne Redox-sensitive; avoid reducing agents -20°C (inert atmosphere)
FITC-Alkyne Light-sensitive -20°C, dark
Key Insights:
  • NHS esters require anhydrous storage to prevent hydrolysis .
  • Disulfide-containing compounds benefit from inert gas purging to prevent premature cleavage .
  • Unlike fluorescent analogs (e.g., FITC-Alkyne), Alkyne-ethyl-PEG1-t-Butyl ester lacks light sensitivity .

Biological Activity

Alkyne-ethyl-PEG1-t-Butyl ester is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound features a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a t-butyl protected carboxyl group, making it suitable for click chemistry reactions, particularly with azide-bearing compounds. The unique structure enhances its solubility and biocompatibility, which are critical for biological applications.

Chemical Structure

The chemical formula of Alkyne-ethyl-PEG1-t-Butyl ester is C11H18O3\text{C}_{11}\text{H}_{18}\text{O}_3. Its structure can be summarized as follows:

  • Alkyne Group : Facilitates click chemistry.
  • PEG Spacer : Enhances solubility and flexibility.
  • t-Butyl Ester : Protects the carboxylic acid functionality until activation.

The biological activity of Alkyne-ethyl-PEG1-t-Butyl ester is largely attributed to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and produces minimal side products, making it a preferred method in bioconjugation. The resulting triazole bond mimics amide bonds, which helps maintain the biological activity of the conjugated molecules .

Applications in Drug Delivery and Bioconjugation

Alkyne-ethyl-PEG1-t-Butyl ester is particularly useful in:

  • Antibody-Drug Conjugates (ADCs) : It allows precise control over linker length, improving therapeutic efficacy.
  • Cell Imaging : The stable triazole bond aids in labeling and tracking cells for research purposes.
  • Surface Modification : Enhances biocompatibility and reduces protein adsorption on surfaces.

The PEG component significantly increases the water solubility of the conjugated drugs, which can enhance their pharmacokinetic profiles by improving absorption and reducing toxicity .

Case Studies and Research Findings

Recent studies have explored the efficacy of compounds linked via Alkyne-ethyl-PEG1-t-Butyl ester in cancer therapy. For instance, research on L-γ-methyleneglutamic acid amides demonstrated that these compounds could inhibit the growth of several breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) effectively while showing reduced toxicity towards nonmalignant cells (MCF-10A) after 24 to 72 hours of treatment .

Table 1: Summary of Biological Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Treatment DurationNotes
L-GMA 1MCF-71072 hoursComparable to tamoxifen
L-GMA 2SK-BR-3872 hoursEffective against HER2+ cells
L-GMA 3MDA-MB-2311272 hoursBroad-spectrum efficacy
ControlMCF-10A>5072 hoursMinimal effect observed

Pharmacokinetics

Pharmacokinetic studies have indicated that compounds linked through Alkyne-ethyl-PEG1-t-butyl ester exhibit favorable tissue distribution. For example, one lead compound showed moderate brain exposure with a half-life of approximately 0.74 hours, indicating potential for central nervous system penetration. This characteristic is crucial for developing therapies targeting brain tumors or other central nervous system conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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